GNFFRF-amide protein, Moniezia expansa

Übersicht

Beschreibung

GNFFRF-amide protein is a neuropeptide isolated from the sheep tapeworm, Moniezia expansa. This compound belongs to the FMRFamide-related peptide family and plays a significant role in the neuromuscular system of Moniezia expansa . The discovery of GNFFRF-amide protein has provided insights into the complex neuromuscular systems of parasitic flatworms and their interactions with host organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GNFFRF-amide protein involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through a series of coupling and deprotection steps. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of GNFFRF-amide protein follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

GNFFRF-amide protein can undergo various chemical reactions, including:

Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.

Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of GNFFRF-amide protein and various analogs with substituted amino acid residues .

Wissenschaftliche Forschungsanwendungen

GNFFRF-amide protein has several scientific research applications:

Wirkmechanismus

GNFFRF-amide protein exerts its effects by interacting with specific receptors in the neuromuscular system of Moniezia expansa. It modulates the activity of muscle fibers and nerve cells, influencing muscle contraction and relaxation . The peptide’s mechanism of action involves binding to G-protein-coupled receptors (GPCRs) and activating intracellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

GNFFRF-amide protein is unique among FMRFamide-related peptides due to its specific sequence and biological activity. Similar compounds include:

Biologische Aktivität

The GNFFRF-amide protein from Moniezia expansa, a cestode (tapeworm) species, has garnered attention due to its significant biological activity, particularly in the context of neuromuscular signaling and potential implications for parasitology and pharmacology. This article explores the biological activity of GNFFRF-amide, detailing its structure, function, and relevance in the nervous system of M. expansa, along with case studies and research findings.

Neuropeptide Precursor

GNFFRF-amide is derived from a larger neuropeptide precursor, known as neuropeptide precursor-4 (NPP-4). The processing of this precursor involves several enzymatic steps that yield the active peptide. The sequence of GNFFRF-amide is characterized by its amidation at the C-terminus, a modification crucial for its biological activity .

Table 1: Processing of Neuropeptide Precursor NPP-4

| Step | Enzyme | Resulting Peptide |

|---|---|---|

| 1 | Prohormone convertase | NPP-4 (precursor) |

| 2 | Carboxypeptidase | GNFFRF-amide (active) |

Neuromuscular Effects

Research indicates that GNFFRF-amide plays a pivotal role in modulating neuromuscular activity in M. expansa. It has been shown to stimulate motor activity, suggesting a significant role in the locomotion and attachment mechanisms of the parasite within its host .

Case Study: Motor Activity Stimulation

In a study examining the effects of various neuropeptides on M. expansa, GNFFRF-amide was found to induce excitatory responses in motor neurons, leading to increased muscular contractions. This effect is comparable to other neuropeptides such as FMRFamide, which also enhances motility in flatworms .

Immunoreactivity Studies

Immunohistochemical analyses have revealed widespread distribution of FMRFamide-like immunoreactivity within the nervous system of M. expansa, indicating that GNFFRF-amide may share functional similarities with other neuropeptides involved in signaling pathways critical for survival and reproduction .

Peptidergic Signaling

The peptidergic signaling pathways involving GNFFRF-amide are unique to parasitic flatworms. Studies suggest that these pathways may serve as potential targets for new anthelmintic drugs, as they differ significantly from those found in higher organisms .

Comparative Analysis with Other Cestodes

A comparative analysis across different cestode species has shown that while GNFFRF-amide is conserved, variations exist in its expression levels and functional roles. For instance, Hymenolepis microstoma exhibits different neuropeptide profiles, which may influence motility and attachment differently compared to M. expansa .

Eigenschaften

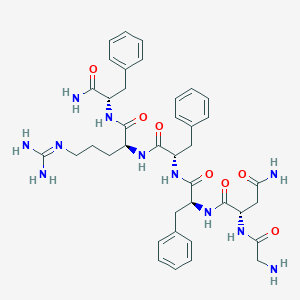

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYWAHTYRYRIPN-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164444 | |

| Record name | GNFFRF-amide protein, Moniezia expansa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149997-79-5 | |

| Record name | GNFFRF-amide protein, Moniezia expansa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNFFRF-amide protein, Moniezia expansa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.